2-(4-Fluorophenyl)oxan-4-amine hydrochloride
Description
2-(4-Fluorophenyl)oxan-4-amine hydrochloride is a chemical compound with the molecular formula C11H15ClFNO and a molecular weight of 231.7 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
Properties
IUPAC Name |
2-(4-fluorophenyl)oxan-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c12-9-3-1-8(2-4-9)11-7-10(13)5-6-14-11;/h1-4,10-11H,5-7,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNKAGVDTWLLPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1N)C2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)oxan-4-amine hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with a suitable amine under controlled conditions. The reaction is carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)oxan-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction results in the formation of amines .
Scientific Research Applications
2-(4-Fluorophenyl)oxan-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)oxan-4-amine hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)oxan-4-amine hydrochloride
- 2-(4-Bromophenyl)oxan-4-amine hydrochloride
- 2-(4-Methylphenyl)oxan-4-amine hydrochloride
Uniqueness
2-(4-Fluorophenyl)oxan-4-amine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in various research and industrial applications.
Biological Activity
2-(4-Fluorophenyl)oxan-4-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and data tables.
Chemical Structure and Properties
The compound features a fluorinated aromatic ring and an oxan-4-amine structure , contributing to its unique biological properties. The presence of the fluorine atom enhances lipophilicity, which can improve the compound's ability to penetrate biological membranes. The molecular formula is with a molecular weight of approximately 195.23 g/mol .
Antitumor Activity
This compound has demonstrated significant antitumor effects in various studies:
- Case Study: Prostate Cancer
In vitro studies using the PC-3 prostate cancer cell line indicated that the compound induces apoptosis through modulation of alpha1 adrenergic receptors, leading to reduced cell proliferation and increased apoptosis rates.
Anti-inflammatory Effects
The compound has been shown to reduce levels of pro-inflammatory cytokines in cellular models, suggesting its potential utility in treating inflammatory diseases. This anti-inflammatory action may be linked to its ability to modulate specific signaling pathways involved in inflammation.
Neuroprotective Properties
Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage. This property is crucial for developing therapies for neurodegenerative diseases.
The mechanism of action involves interaction with specific molecular targets:
- Receptor Interaction : The compound may bind to certain receptors affecting neurotransmitter release and neuronal excitability.
- Enzyme Modulation : It could inhibit or activate specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines | |
| Neuroprotective | Protects neurons from oxidative stress |
Antitumor Efficacy
In a focused study on prostate cancer (PC-3 cell line), treatment with this compound resulted in significant cytotoxicity. The mechanism involved receptor modulation leading to decreased cell proliferation and enhanced apoptosis rates, highlighting its potential as a therapeutic agent in oncology.
Neuroprotection
Another investigation examined the neuroprotective effects of this compound in models subjected to oxidative stress. Results indicated that treatment significantly decreased markers of oxidative damage and improved cell viability in neuronal cultures exposed to harmful conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
